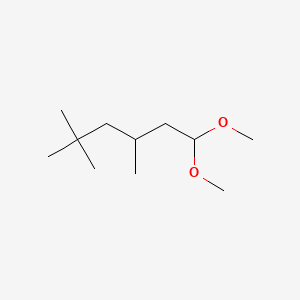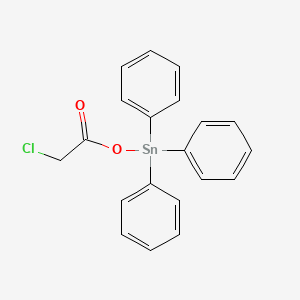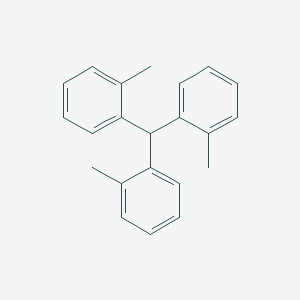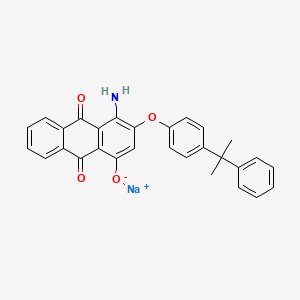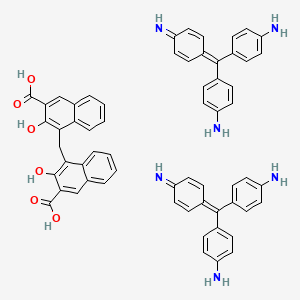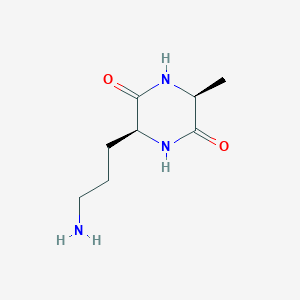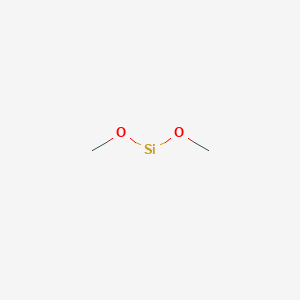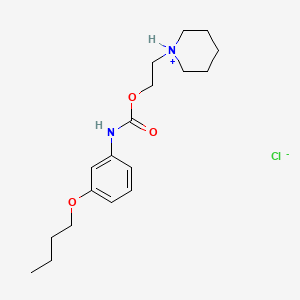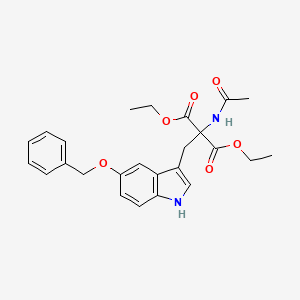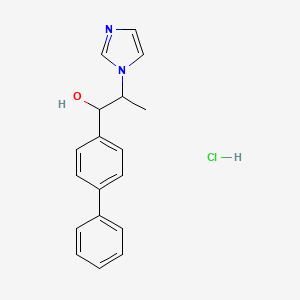
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride is a synthetic organic compound that features an imidazolium ion, a biphenyl group, and a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride typically involves the following steps:
Formation of the Imidazolium Ion: The imidazole ring is alkylated using an appropriate alkyl halide under basic conditions to form the imidazolium ion.
Attachment of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, such as a Suzuki coupling, using a palladium catalyst.
Formation of the Propanol Moiety: The propanol group is introduced via a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imidazolium ion to an imidazole ring.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to imidazole derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: The imidazolium ion may exhibit antimicrobial properties.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration of its potential as a pharmaceutical agent.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mecanismo De Acción
The mechanism of action of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazolium ion can form ionic interactions with negatively charged biomolecules, while the biphenyl group can participate in hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Phenylphenyl)-2-(1H-imidazol-1-yl)ethanol chloride: Similar structure with an ethanol moiety instead of propanol.
2-(1H-imidazol-1-yl)-1-phenylpropan-1-ol chloride: Lacks the biphenyl group.
Uniqueness
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride is unique due to the presence of both the imidazolium ion and the biphenyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
77234-86-7 |
|---|---|
Fórmula molecular |
C18H19ClN2O |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-1-(4-phenylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H18N2O.ClH/c1-14(20-12-11-19-13-20)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15;/h2-14,18,21H,1H3;1H |
Clave InChI |
CXVYHVRNSQXTQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=C(C=C1)C2=CC=CC=C2)O)N3C=CN=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


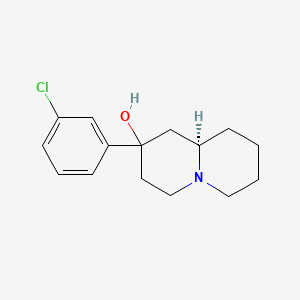
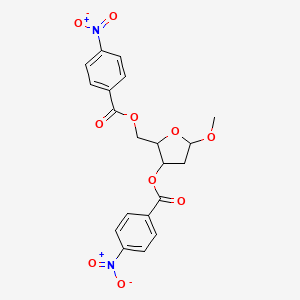

![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)
